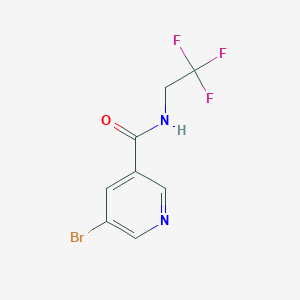![molecular formula C23H29NO4 B1389576 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline CAS No. 1040682-00-5](/img/structure/B1389576.png)
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline
Vue d'ensemble
Description
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline (THFMBA) is a synthetic organic compound that has recently been gaining attention due to its potential applications in scientific research. THFMBA is a derivate of aniline, a commonly used aromatic amine. THFMBA has been studied for its potential use as a versatile reagent in organic synthesis, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline has been studied for its potential applications in scientific research. It has been used as a versatile reagent in organic synthesis, as it can be used to synthesize a variety of compounds. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been studied for its potential use in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline is not yet fully understood. However, it is believed that its fluorescent properties are due to the presence of a fluorophore group, which is responsible for the absorption and emission of light. In addition, it is believed that the hydrophobic nature of the compound allows it to interact with proteins and other biomolecules, thus allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied extensively. However, some studies have shown that the compound has the potential to modulate the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is commercially available. In addition, it is a relatively stable compound and is not easily degraded. The main limitation of this compound is its solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several potential future directions for the use of 3-(Tetrahydro-2-furanylmethoxy)-N-[4-(tetrahydro-2-furanylmethoxy)benzyl]aniline in scientific research. First, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential use of this compound as a fluorescent probe for the detection of proteins and other biomolecules. Finally, further studies are needed to explore the potential use of this compound in the synthesis of bioactive compounds, such as small molecule inhibitors of protein-protein interactions.
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-4-19(14-21(5-1)28-17-23-7-3-13-26-23)24-15-18-8-10-20(11-9-18)27-16-22-6-2-12-25-22/h1,4-5,8-11,14,22-24H,2-3,6-7,12-13,15-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUTJUGDLGDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)CNC3=CC(=CC=C3)OCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Ethylphenoxy)propyl]-3-(heptyloxy)aniline](/img/structure/B1389495.png)

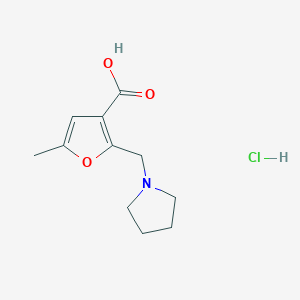
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)propyl]-aniline](/img/structure/B1389498.png)

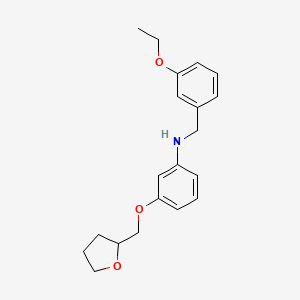
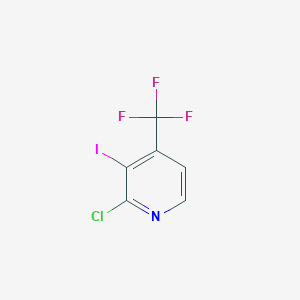

![Ethyl 1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinecarboxylate](/img/structure/B1389506.png)
![Ethyl 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1389508.png)
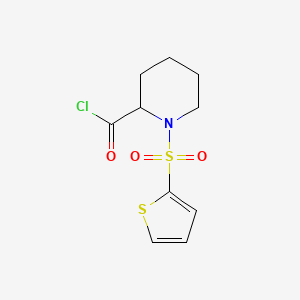

![5-[(4-Fluorobenzyl)oxy]isoquinoline-1-thiol](/img/structure/B1389515.png)
